molecular formula C10H9ClN2O2 B12908903 1-(2-Chlorophenyl)-5-methylimidazolidine-2,4-dione CAS No. 51027-18-0

1-(2-Chlorophenyl)-5-methylimidazolidine-2,4-dione

Cat. No.: B12908903
CAS No.: 51027-18-0
M. Wt: 224.64 g/mol
InChI Key: IXNYUGGMUVPCKF-UHFFFAOYSA-N
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Description

1-(2-Chlorophenyl)-5-methylimidazolidine-2,4-dione is a heterocyclic compound that belongs to the class of imidazolidinediones This compound is characterized by the presence of a chlorophenyl group attached to the imidazolidine ring, which imparts unique chemical and biological properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Chlorophenyl)-5-methylimidazolidine-2,4-dione typically involves the reaction of 2-chlorophenyl isocyanate with 5-methylhydantoin. The reaction is carried out in an organic solvent such as toluene or dichloromethane under reflux conditions. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high yield and purity .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and waste, making the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions: 1-(2-Chlorophenyl)-5-methylimidazolidine-2,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.

    Industry: Utilized in the development of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-(2-Chlorophenyl)-5-methylimidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can modulate signaling pathways by interacting with receptors and ion channels, leading to altered cellular responses .

Comparison with Similar Compounds

  • 1-(2-Chlorophenyl)-3-methylimidazolidine-2,4-dione
  • 1-(2-Chlorophenyl)-5-ethylimidazolidine-2,4-dione
  • 1-(2-Chlorophenyl)-5-methyl-3,4-dihydroisoquinoline

Uniqueness: 1-(2-Chlorophenyl)-5-methylimidazolidine-2,4-dione stands out due to its specific substitution pattern on the imidazolidine ring, which imparts unique chemical reactivity and biological activity. Compared to its analogs, this compound exhibits distinct pharmacological properties and has been shown to have higher potency in certain biological assays .

Properties

CAS No.

51027-18-0

Molecular Formula

C10H9ClN2O2

Molecular Weight

224.64 g/mol

IUPAC Name

1-(2-chlorophenyl)-5-methylimidazolidine-2,4-dione

InChI

InChI=1S/C10H9ClN2O2/c1-6-9(14)12-10(15)13(6)8-5-3-2-4-7(8)11/h2-6H,1H3,(H,12,14,15)

InChI Key

IXNYUGGMUVPCKF-UHFFFAOYSA-N

Canonical SMILES

CC1C(=O)NC(=O)N1C2=CC=CC=C2Cl

Origin of Product

United States

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